molecular formula C15H9BrN2O3 B12906951 Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- CAS No. 651021-74-8

Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)-

Cat. No.: B12906951
CAS No.: 651021-74-8
M. Wt: 345.15 g/mol
InChI Key: UYFACXVCRJNPBY-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with bromophenyl and nitrophenyl groups. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.

    Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts like Pd(PPh3)4 in the presence of bases like K2CO3.

Major Products

    Oxidation: Formation of 5-(3-Bromophenyl)-3-(4-aminophenyl)isoxazole.

    Reduction: Formation of 5-(3-Phenyl)-3-(4-nitrophenyl)isoxazole.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring and substituents.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-(4-nitrophenyl)isoxazole: Lacks the bromine substituent.

    5-(3-Bromophenyl)-3-phenylisoxazole: Lacks the nitro substituent.

    5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole: Has a chlorine substituent instead of bromine.

Uniqueness

5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is unique due to the presence of both bromine and nitro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

651021-74-8

Molecular Formula

C15H9BrN2O3

Molecular Weight

345.15 g/mol

IUPAC Name

5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C15H9BrN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H

InChI Key

UYFACXVCRJNPBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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